molecular formula C25H30N4O6 B2819669 N-ethyl-4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate CAS No. 1351599-66-0

N-ethyl-4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate

Cat. No.: B2819669
CAS No.: 1351599-66-0
M. Wt: 482.537
InChI Key: DOXIGDFZNGWLRG-UHFFFAOYSA-N
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Description

N-ethyl-4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate is a complex organic compound that features a benzimidazole moiety, a piperidine ring, and an oxalate group. This compound is of interest due to its potential pharmacological properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate typically involves multiple steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or its equivalents such as trimethyl orthoformate.

    Attachment of Phenoxymethyl Group: The phenoxymethyl group is introduced via a nucleophilic substitution reaction using phenol and an appropriate leaving group.

    Formation of Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving a suitable amine precursor.

    Coupling Reactions: The benzimidazole and piperidine intermediates are coupled using a carboxylation reaction to form the final compound.

    Oxalate Formation: The final step involves the formation of the oxalate salt by reacting the compound with oxalic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety.

    Reduction: Reduction reactions can occur at the piperidine ring, potentially altering its pharmacological properties.

    Substitution: The phenoxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Oxidized derivatives of the benzimidazole ring.

    Reduction: Reduced forms of the piperidine ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-ethyl-4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antiviral agent.

    Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The benzimidazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity.

    Pathways: The compound may affect signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds such as thiabendazole and albendazole share the benzimidazole core and exhibit similar pharmacological activities.

    Piperidine Derivatives: Compounds like piperidine-4-carboxamide have structural similarities and are used in various medicinal applications.

Uniqueness

N-ethyl-4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N-ethyl-4-[[2-(phenoxymethyl)benzimidazol-1-yl]methyl]piperidine-1-carboxamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O2.C2H2O4/c1-2-24-23(28)26-14-12-18(13-15-26)16-27-21-11-7-6-10-20(21)25-22(27)17-29-19-8-4-3-5-9-19;3-1(4)2(5)6/h3-11,18H,2,12-17H2,1H3,(H,24,28);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOXIGDFZNGWLRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCC(CC1)CN2C3=CC=CC=C3N=C2COC4=CC=CC=C4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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